molecular formula C14H20ClN3O2 B10869447 2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone

2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone

Cat. No.: B10869447
M. Wt: 297.78 g/mol
InChI Key: KBPQUERVULVOOZ-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone is a complex organic compound with a unique structure that includes a chlorinated propanone backbone and a piperidine ring substituted with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The chlorination of the propanone backbone is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The final coupling of the piperidine and pyrimidine intermediates with the chlorinated propanone is carried out using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone is unique due to its combination of a chlorinated propanone backbone with a piperidine ring substituted with a pyrimidinyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

2-chloro-1-[4-[5-(hydroxymethyl)-2-methylpyrimidin-4-yl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C14H20ClN3O2/c1-9(15)14(20)18-5-3-11(4-6-18)13-12(8-19)7-16-10(2)17-13/h7,9,11,19H,3-6,8H2,1-2H3

InChI Key

KBPQUERVULVOOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C2CCN(CC2)C(=O)C(C)Cl)CO

Origin of Product

United States

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